8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
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Overview
Description
8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step can involve methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the tetrahydrofuran-2-ylmethyl group: This can be done through nucleophilic substitution reactions.
Formation of the carboxamide group: This step might involve the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or tetrahydrofuran moieties.
Reduction: Reduction reactions could target the carbonyl groups in the chromene core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the chromene ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive chromenes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide would depend on its specific interactions with biological targets. It might involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes like signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Structurally related to chromenes and known for their anticoagulant properties.
Flavonoids: Another class of chromene derivatives with diverse biological activities.
Benzopyrans: Similar core structure with various substitutions.
Uniqueness
8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which could confer distinct biological or chemical properties compared to other chromene derivatives.
Biological Activity
8-Methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C16H17NO5. Its structure features a chromene core with a methoxy group and a tetrahydrofuran substituent, which may influence its biological interactions.
Biological Activity Overview
Chromene derivatives have been studied for various biological activities, including:
- Anticancer Activity: Many chromene derivatives exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects: Some compounds in this class have shown potential in reducing inflammation.
- Antimicrobial Properties: Certain derivatives have demonstrated activity against bacterial strains.
Anticancer Activity
Research has highlighted the anticancer potential of chromene derivatives, including this compound. A study indicated that chromone derivatives can induce apoptosis in cancer cells, particularly in leukemia and breast cancer models .
Case Studies
- Cytotoxicity Against Cancer Cell Lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 15.63 | Induction of apoptosis |
Doxorubicin | MCF-7 | 10.38 | DNA intercalation |
- Mechanistic Studies:
Antimicrobial Properties
The structural features of chromenes suggest potential antimicrobial activity. While direct evidence for this compound is scarce, related compounds have shown effectiveness against various bacterial strains .
Properties
IUPAC Name |
8-methoxy-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-20-13-6-2-4-10-8-12(16(19)22-14(10)13)15(18)17-9-11-5-3-7-21-11/h2,4,6,8,11H,3,5,7,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAQQXKECYXMLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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